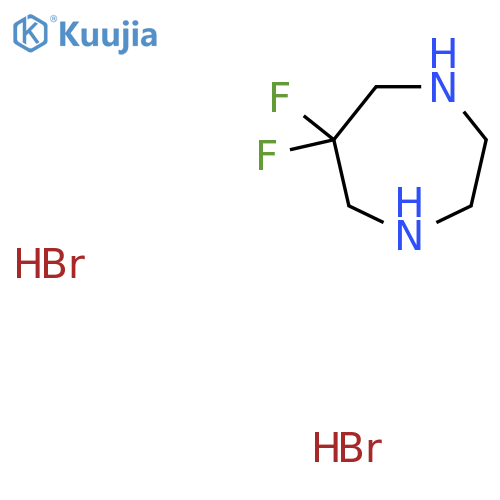

Cas no 529509-60-2 (6,6-difluoro-1,4-diazepane;dihydrobromide)

6,6-difluoro-1,4-diazepane;dihydrobromide 化学的及び物理的性質

名前と識別子

-

- 6,6-difluoro-1,4-diazepane dihydrobromide

- 6,6-difluoro-1,4-diazepane;dihydrobromide

- 6,6-difluoro-1,4-diazepanedihydrobromide

- BS-43268

- MFCD30803879

- D76165

- SY344495

- 529509-60-2

- CS-0101500

-

- MDL: MFCD30803879

- インチ: 1S/C5H10F2N2.2BrH/c6-5(7)3-8-1-2-9-4-5;;/h8-9H,1-4H2;2*1H

- InChIKey: RYDVDHYLPRRPFG-UHFFFAOYSA-N

- ほほえんだ: Br.Br.FC1(CNCCNC1)F

計算された属性

- せいみつぶんしりょう: 297.93148g/mol

- どういたいしつりょう: 295.93353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 85

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 24.1

6,6-difluoro-1,4-diazepane;dihydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D701506-5G |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 97% | 5g |

$2235 | 2024-07-21 | |

| Chemenu | CM325798-5g |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 95%+ | 5g |

$1806 | 2021-08-18 | |

| Chemenu | CM325798-5g |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 95%+ | 5g |

$2160 | 2023-02-02 | |

| Chemenu | CM325798-10g |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 95%+ | 10g |

$3025 | 2021-08-18 | |

| eNovation Chemicals LLC | D701506-500MG |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 97% | 500mg |

$495 | 2024-07-21 | |

| 1PlusChem | 1P01JJIG-250mg |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 95% | 250mg |

$277.00 | 2024-04-30 | |

| 1PlusChem | 1P01JJIG-10g |

6,6-difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 97.00% | 10g |

$3090.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172140-100mg |

6,6-Difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 98% | 100mg |

¥2318.00 | 2024-05-10 | |

| Aaron | AR01JJQS-250mg |

6,6-Difluoro-1,4-diazepane dihydrobromide |

529509-60-2 | 97% | 250mg |

$270.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3497-1-500mg |

6,6-difluoro-1,4-diazepane;dihydrobromide |

529509-60-2 | 97% | 500mg |

¥2592.0 | 2024-04-18 |

6,6-difluoro-1,4-diazepane;dihydrobromide 関連文献

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

4. Back matter

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

6,6-difluoro-1,4-diazepane;dihydrobromideに関する追加情報

Introduction to 6,6-difluoro-1,4-diazepane; dihydrobromide (CAS No. 529509-60-2)

6,6-difluoro-1,4-diazepane; dihydrobromide (CAS No. 529509-60-2) is a fluorinated diazepane derivative that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the broader class of heterocyclic amines, which are widely recognized for their role in drug discovery and development. The presence of fluorine atoms in the molecule introduces specific electronic and steric effects that can modulate its biological activity, making it a promising candidate for further investigation.

The dihydrobromide salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. This solubility improvement facilitates its use in various formulation processes, including oral and parenteral administration. The compound’s structure, featuring a six-membered diazepane ring substituted with two fluorine atoms at the 6-position, contributes to its distinct chemical profile compared to other diazepine derivatives.

In recent years, there has been growing interest in fluorinated heterocycles due to their enhanced metabolic stability and improved binding affinity to biological targets. The fluorine atoms in 6,6-difluoro-1,4-diazepane; dihydrobromide play a crucial role in these properties by influencing the electronic distribution within the molecule. This can lead to increased selectivity and reduced side effects when used as a pharmaceutical agent. Furthermore, the diazepane core provides a scaffold that can be modified to target various therapeutic pathways.

Current research in this area has highlighted the potential of 6,6-difluoro-1,4-diazepane; dihydrobromide as a lead compound for developing novel treatments. Studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors involved in neurological disorders. The fluorinated diazepane derivative has demonstrated promising results in preclinical models, suggesting its utility in addressing conditions such as anxiety and epilepsy. These findings align with the broader trend of utilizing fluorinated compounds to improve drug efficacy and safety.

The synthesis of 6,6-difluoro-1,4-diazepane; dihydrobromide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the fluorine atoms into the diazepane ring efficiently. Techniques such as nucleophilic substitution and metal-catalyzed cross-coupling reactions have been particularly useful in constructing this complex molecule. The final step involves forming the dihydrobromide salt, which is achieved through an acid-base reaction with hydrobromic acid.

The pharmacokinetic properties of 6,6-difluoro-1,4-diazepane; dihydrobromide are another area of focus for researchers. The compound’s solubility profile allows for rapid absorption when administered orally, while its stability in biological systems ensures prolonged activity at target sites. These characteristics make it an attractive candidate for once-daily dosing regimens. Additionally, the fluorine atoms contribute to its metabolic resistance, reducing the likelihood of rapid degradation by enzymes such as cytochrome P450.

Ethical considerations are paramount when evaluating new pharmaceutical compounds like 6,6-difluoro-1,4-diazepane; dihydrobromide. Rigorous testing is conducted to assess potential toxicity and interactions with other medications before human trials can begin. This ensures that patients receive safe and effective treatments without unnecessary risks. The compound’s unique structure provides an opportunity to develop drugs with improved pharmacological profiles compared to existing therapies.

The future prospects of 6,6-difluoro-1,4-diazepane; dihydrobromide are promising as ongoing research continues to uncover new applications for this compound. Innovations in drug design and synthesis may further enhance its therapeutic potential by optimizing its chemical properties for specific indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical practice.

In conclusion, 6, 6-difluoro-1, 4-diazepane; dihydrobromide (CAS No. 529509-60-2) represents a significant advancement in fluorinated heterocyclic chemistry with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacokinetic properties make it a valuable asset in the ongoing quest for novel pharmaceuticals. As research progresses, this compound will likely play an increasingly important role in addressing unmet medical needs worldwide.

529509-60-2 (6,6-difluoro-1,4-diazepane;dihydrobromide) 関連製品

- 939357-65-0(1-tert-butyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

- 2418717-40-3(3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid)

- 1153000-35-1(6-phenoxy-2-propyl-1,4-dihydroquinolin-4-one)

- 1261883-02-6(5-(2,3-Difluorophenyl)-2-fluorobenzoic acid)

- 1807417-06-6(2,6-Dimethyl-3-methoxycinnamic acid)

- 2034618-94-3(1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-4-3-(trifluoromethyl)benzoylpiperazine)

- 2228212-53-9(1,1-difluoro-2-(6-methoxy-1H-indol-2-yl)propan-2-amine)

- 2680658-85-7(tert-butyl N-(2-methyl-6-nitroquinolin-4-yl)carbamate)

- 750633-75-1(Methanone, (4-bromo-3-fluorophenyl)(3-methoxyphenyl)-)

- 56021-25-1(4-isocyanato-2-methyl-1-nitrobenzene)